Undec-10-enohydrazide
Description
Contemporary Significance of Undec-10-enohydrazide in Organic and Materials Chemistry
In modern chemical synthesis, this compound serves as a highly useful intermediate. smolecule.com Its hydrazide group can readily react with carbonyl compounds to form stable hydrazone linkages, which are significant in their own right and can be further transformed into other functional groups. smolecule.com This reactivity is fundamental in the construction of more complex organic molecules, including various heterocyclic compounds which are scaffolds for many biologically active agents. mdpi.com
In materials science, the dual functionality of this compound is particularly valuable. The terminal alkene allows it to be incorporated into polymer chains through polymerization reactions, while the hydrazide group can be used for subsequent functionalization of the material or for creating cross-linked networks. smolecule.com For instance, hydrazide-functionalized polymers can form hydrogels by reacting with dialdehydes, creating materials with potential applications in tissue engineering and drug delivery. tandfonline.com The long aliphatic chain of the undecane (B72203) backbone can also impart specific physical properties, such as hydrophobicity and flexibility, to the resulting materials. This makes it a target for creating polymers and materials with tailored functional properties. smolecule.com
Historical Development and Evolution of Research on this compound and Related Hydrazides
The scientific journey of hydrazides gained significant momentum in the mid-20th century with the discovery of the anti-tuberculosis activity of Isonicotinic acid hydrazide (INH). naturalspublishing.comfrontiersin.org Although first synthesized in 1912, its potent effect against Mycobacterium tuberculosis was only recognized in the 1940s and 1950s. nih.govwikipedia.orgwjbphs.com This landmark discovery spurred extensive research into other hydrazide-containing compounds, revealing a wide spectrum of biological activities. naturalspublishing.com
Research subsequently expanded to include a variety of hydrazide structures, including long-chain aliphatic hydrazides. These compounds, derived from fatty acids, were investigated for their unique properties conferred by the long hydrocarbon tail. researchgate.netacgpubs.org Studies on long-chain aliphatic acid hydrazides have explored their synthesis and potential applications, such as their use in forming hydrazones with potential biological activities, including as mosquito para-pheromones and as anticancer agents when conjugated with other molecules. researchgate.netacgpubs.orgpsu.edu While the broader class of hydrazides has a well-documented history, specific research focusing exclusively on this compound is more recent and less extensive, representing an evolving area of study.
Interdisciplinary Research Landscape of this compound
The unique chemical properties of this compound position it at the intersection of several scientific disciplines. Its value is not confined to traditional organic and polymer chemistry but extends into medicinal chemistry, bioconjugation, and agricultural science.
Medicinal Chemistry : Hydrazide and hydrazone scaffolds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. mdpi.comrsc.orgrjptonline.org The hydrazide group is a key pharmacophore in many bioactive molecules. rjptonline.org While this compound itself is a subject of ongoing investigation, its derivatives are candidates for developing new therapeutic agents. smolecule.com
Materials Science and Nanotechnology : The ability to functionalize surfaces is critical in nanotechnology. This compound can be used to modify the surfaces of nanoparticles or other materials. nih.govmdpi.com The terminal alkene can anchor the molecule to a substrate via polymerization or other surface-grafting techniques, exposing the hydrazide group for further reactions, such as attaching biomolecules. smolecule.com This is crucial for developing materials with enhanced biocompatibility or for creating targeted drug delivery systems. mdpi.com
Bioconjugation Chemistry : The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone is a type of chemoselective ligation that is widely used in bioconjugation. oup.comthermofisher.com This reaction is bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes. oup.com this compound can be used as a linker to connect different molecules, for example, attaching a drug to an antibody or a fluorescent dye to a protein. rsc.orgnih.gov
Agricultural Chemistry : Hydrazide derivatives have been explored for their potential use as fungicides and pesticides. mdpi.comrjptonline.org Research into the structure-activity relationships of these compounds could lead to the development of new, effective agricultural chemicals.
| Field | Application | Relevant Functional Group(s) | Reference(s) |
|---|---|---|---|
| Organic Synthesis | Intermediate for heterocyclic compounds | Hydrazide, Hydrazone | mdpi.com |
| Materials Science | Functional polymers, Hydrogels, Surface modification | Hydrazide, Alkene | smolecule.comtandfonline.commdpi.com |
| Medicinal Chemistry | Scaffold for antimicrobial and anticancer agents | Hydrazide, Hydrazone | smolecule.comrsc.org |
| Bioconjugation | Chemoselective ligation, Molecular linkers | Hydrazide | oup.comthermofisher.comrsc.org |
| Agricultural Chemistry | Development of fungicides and pesticides | Hydrazide, Hydrazone | mdpi.comrjptonline.org |
Identification of Key Research Frontiers and Challenges for this compound
Despite its versatility, the full potential of this compound and related hydrazides is still being explored, with several challenges and research frontiers identified.
Key Challenges:
Reaction Kinetics and Control : The formation of hydrazones, a key reaction of hydrazides, can be slow under physiological conditions. rsc.org This often necessitates the use of catalysts, which can complicate applications, particularly in biological systems. rsc.org
Synthetic Selectivity : During the synthesis of complex molecules containing a hydrazide moiety, undesired side reactions such as cyclization can occur, which presents a significant challenge. thieme-connect.com Controlling the selectivity of reactions involving the bifunctional this compound requires careful optimization of reaction conditions. numberanalytics.com
Limited Specific Research : While the chemistry of hydrazides is well-established, dedicated research on this compound is limited. smolecule.com A more thorough investigation is needed to fully characterize its properties and potential applications. smolecule.com
Key Research Frontiers:
Advanced Materials : There is an opportunity to use this compound in the development of novel "smart" materials. For example, hydrazone bonds are reversible under certain conditions, which could be exploited to create self-healing polymers or pH-responsive drug delivery systems. numberanalytics.com Its potential in creating materials for energy storage and conversion is also an emerging area of interest. numberanalytics.com
Catalysis and Methodology Development : A major frontier is the development of new catalysts and reaction methodologies to improve the efficiency and selectivity of hydrazide reactions. numberanalytics.com This includes creating systems that work under mild, biocompatible conditions without the need for potentially toxic external catalysts. rsc.org
Therapeutic and Diagnostic Agents : Further exploration of this compound derivatives could yield new therapeutic agents. smolecule.com Additionally, its application in creating antibody-drug conjugates and diagnostic tools is a promising avenue for future research in targeted medicine. numberanalytics.com
Supramolecular Chemistry : The ability of the hydrazide group to form hydrogen bonds makes it an interesting component for building complex supramolecular structures. acgpubs.org Exploring the use of this compound in this field could lead to new functional assemblies and materials. numberanalytics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undec-10-enehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2H,1,3-10,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWQHDWECZBDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281974 | |
| Record name | undec-10-enohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5458-77-5 | |
| Record name | 10-Undecenoic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 23711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5458-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | undec-10-enohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Undec 10 Enohydrazide and Its Analogues
Established Synthetic Routes to Undec-10-enohydrazide
The primary methods for synthesizing this compound leverage the reactivity of undec-10-enoic acid and its derivatives with hydrazine (B178648) sources.
The most common and established method for preparing this compound is through the condensation reaction of an ester of undec-10-enoic acid with hydrazine. This nucleophilic acyl substitution reaction is typically performed by refluxing the corresponding alkyl undec-10-enoate (B1210307) with hydrazine hydrate (B1144303).
The process generally begins with the esterification of undec-10-enoic acid to form an intermediate, such as methyl or ethyl undec-10-enoate. inglomayor.cl This ester is then reacted with hydrazine, often in an alcoholic solvent like methanol (B129727) or ethanol. The reaction is frequently catalyzed by a mineral acid, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas, to enhance the electrophilicity of the ester's carbonyl carbon. inglomayor.cl The reaction mixture is heated under reflux, and upon completion, the excess acid is neutralized. The final product, this compound, is then isolated and purified using standard techniques like recrystallization or chromatography. smolecule.com
| Catalyst | Reactants | Solvent | Conditions | Outcome | Reference |
| Sulfuric Acid (H₂SO₄) | Carboxylic Acid Ester, Hydrazine | Methanol (MeOH) | Reflux with stirring | Solid hydrazide product after neutralization and extraction | inglomayor.cl |
| Dry HCl | Carboxylic Acid Ester, Hydrazine | Methanol (MeOH) | Dry HCl gas passed through solution | Solid hydrazide product | inglomayor.cl |
This table illustrates common conditions for the acid-catalyzed condensation of esters and hydrazines to form hydrazides.
Research into greener and more efficient synthetic methods has led to alternative pathways for hydrazide formation. One notable approach involves the use of natural acids as catalysts. For instance, studies have demonstrated the effectiveness of lemon juice as a catalyst for the condensation reaction between esters and hydrazines. inglomayor.cl This method is reported to be superior in some cases to conventional Arrhenius acids like H₂SO₄, offering a milder and more environmentally benign alternative. inglomayor.cl The general procedure remains similar, involving refluxing the ester and hydrazine in the presence of the catalyst, followed by workup and purification. inglomayor.cl
Another fundamental pathway starts with undec-10-enoic acid itself, which is reacted with a hydrazine derivative under acidic conditions to facilitate the formation of the hydrazide linkage directly, although this often proceeds via an in-situ esterification or activation step. smolecule.com
Conventional Ester-Hydrazine Condensation Approaches
Synthesis of Diversified this compound Derivatives
The dual functionality of this compound allows for extensive diversification. Both the hydrazide moiety and the terminal alkene chain can be chemically modified to produce a wide array of analogues with potentially unique properties.
The hydrazide group is a potent nucleophile and a valuable handle for synthetic elaboration. A primary functionalization strategy involves its condensation with various aldehydes and ketones to form stable hydrazone derivatives. smolecule.comnih.gov This reaction is versatile, allowing for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl) onto the hydrazide nitrogen.
These hydrazide-hydrazones are not merely stable final products but also serve as crucial intermediates for synthesizing other heterocyclic systems. For example, research on analogous hydrazides has shown that their hydrazone derivatives can be cyclized to form thiazolidinones, thiazoles, and other complex molecules, demonstrating a pathway for significant structural diversification. nih.gov
| Reactant | Resulting Functional Group | Significance | Reference |
| Aldehydes or Ketones | Hydrazones (Imines) | Stable derivatives, useful synthetic intermediates for heterocycles. | smolecule.comnih.gov |
| Carbonyl Compounds | Hydrazones | Can be further transformed into other functional groups. | smolecule.com |
This table summarizes the primary functionalization reaction at the hydrazide moiety.
The terminal double bond in the undec-10-enoyl chain provides a site for a multitude of chemical transformations, including addition reactions, epoxidation, and polymerization. sigmaaldrich.com A significant modification involves the synthesis of epithio derivatives, which are known for their potential as multifunctional additives. nih.gov
The synthesis of epithio derivatives from the undecenoic acid backbone typically involves a two-step process. First, the terminal alkene is epoxidized to form an epoxide ring. This is commonly achieved using a peroxy acid. Subsequently, the epoxide is converted to a thiirane (B1199164) (or episulfide) ring. A reported method for this transformation utilizes ammonium (B1175870) thiocyanate (B1210189) in an ionic liquid solvent system, which reacts with the alkyl epoxy undecanoate to yield the epithio derivative in high yields. nih.gov While this research was performed on the ester, the methodology is directly applicable to the alkene chain of this compound, potentially after protecting the reactive hydrazide group.
| Starting Material | Reagents | Intermediate | Final Product | Yield | Reference |
| Alkyl undec-10-enoate | Peroxy Acid | Alkyl epoxy undecanoate | - | - | nih.gov |
| Alkyl epoxy undecanoate | Ammonium thiocyanate, Ionic Liquid/H₂O | - | Alkyl epithio undecanoate | 85-90% | nih.gov |
This table outlines the synthetic sequence for creating epithio derivatives from the undecenoate backbone.
The development of chiral analogues of this compound can be achieved through stereoselective synthesis, a cornerstone of modern organic chemistry for producing enantiomerically pure compounds. metu.edu.trmdpi.com While specific literature on the stereoselective synthesis of this compound itself is limited, general strategies in asymmetric synthesis can be applied.
Chirality can be introduced into the molecule at several positions. For instance, stereoselective reactions at the alkene moiety, such as asymmetric epoxidation or dihydroxylation, would create chiral centers on the aliphatic chain. Furthermore, functionalization of the hydrazide could be performed using chiral reagents or catalysts to generate atropisomers or products with new stereocenters.
Key strategies applicable to this endeavor include:
Organocatalysis : The use of small chiral organic molecules to catalyze stereoselective transformations is a powerful tool. metu.edu.tr An organocatalytic domino reaction could potentially be designed to construct chiral heterocyclic derivatives from this compound. metu.edu.tr
Enzyme-Mediated Reactions : Lipases and other enzymes are widely used for the kinetic resolution of racemic alcohols and other intermediates. mdpi.com A synthetic route involving a chiral alcohol intermediate could leverage enzymatic resolution to obtain enantiopure precursors for a chiral this compound analogue.
Chiral Auxiliaries : Attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of subsequent reactions. For example, diastereoselective preparation of sulfinates often uses chiral alcohols like menthol. nih.gov A similar approach could be envisioned for derivatizing the hydrazide.
Asymmetric Metal Catalysis : Transition metal complexes with chiral ligands are highly effective for a vast range of asymmetric transformations, including hydrogenations, oxidations, and C-C bond formations, which could be applied to modify the alkene chain stereoselectively. mdpi.com
Chemical Modifications of the Alkene Chain (e.g., epithio derivatives)
Advanced Synthetic Techniques and Catalytic Processes in this compound Chemistry
The synthesis of this compound and its analogues has evolved beyond classical methods, embracing advanced techniques that offer greater efficiency, selectivity, and scalability. These modern approaches, including various forms of catalysis and specialized synthesis platforms, are pivotal for accessing novel hydrazide structures for applications in pharmaceuticals, agrochemicals, and material science. osti.govrsc.org
Application of Transition Metal Catalysis
Transition metal catalysis represents a powerful tool for the synthesis and functionalization of hydrazides, offering pathways that are often more efficient and selective than traditional methods. researchgate.netmdpi.com While specific research on the transition-metal-catalyzed synthesis of this compound is not extensively documented, established methodologies for other hydrazides provide a clear blueprint for its potential synthesis and derivatization. These strategies often feature high atom economy and mild reaction conditions. researchgate.net
Key catalytic systems applicable to hydrazide chemistry include:
Manganese (Mn) Catalysis : Earth-abundant manganese catalysts have been successfully employed for the tandem dehydrogenative alkylation and cyclization of acyl hydrazides using alcohols. rsc.org This "hydrogen auto-transfer" strategy is sustainable, using alcohols as alkylating agents and producing water as the sole byproduct. rsc.org Such a method could be adapted to introduce diverse substituents to the nitrogen atoms of this compound.
Nickel (Ni) Catalysis : Nickel complexes have proven effective in various C-N coupling reactions. For instance, a Ni(II)-bipyridine complex can catalyze the photochemical coupling of (hetero)aryl chlorides with hydrazides, offering excellent functional group tolerance. organic-chemistry.org Additionally, nickel-catalyzed asymmetric hydrogenation of hydrazones, which can be formed from hydrazides like this compound, provides a direct route to chiral hydrazines. researchgate.net
Ruthenium (Ru) Catalysis : Ruthenium complexes, such as a diaminocyclopentadienone ruthenium tricarbonyl complex, can catalyze the N-alkylation of acyl hydrazides with alcohols via a "borrowing hydrogen" strategy. organic-chemistry.org This allows for the synthesis of both mono- and dialkylated hydrazide products. organic-chemistry.org
Copper (Cu) Catalysis : Copper iodides (CuI) have been used to catalyze the intermolecular N-arylation of hydrazides with aryl iodides. organic-chemistry.org This method shows variable regioselectivity depending on the substitution pattern of the aryl iodide. organic-chemistry.org
Gold (Au) Catalysis : Gold-catalyzed hydrohydrazidation of alkynes with hydrazides offers a mild and efficient route to keto-N-acylhydrazones, which are valuable synthetic intermediates. organic-chemistry.org
These catalytic approaches highlight the potential for creating a wide array of this compound analogues by modifying the hydrazide moiety or by using the terminal alkene for further functionalization in tandem with catalytic processes involving the hydrazide group.
Table 1: Overview of Transition Metal-Catalyzed Reactions for Hydrazide Synthesis and Functionalization
| Catalytic System | Reaction Type | Substrates | Potential Application for this compound | Ref |
|---|---|---|---|---|
| Mn(I)-PNP Pincer Complex | N,N-Dialkylation / Cyclization | Acyl hydrazides, Alcohols/Diols | Synthesis of N,N-disubstituted analogues | rsc.org |
| Ni(II)-Bipyridine | Photochemical C-N Coupling | Hydrazides, (Hetero)aryl chlorides | Synthesis of N-aryl analogues | organic-chemistry.org |
| Ru-Tricarbonyl Complex | N-Alkylation (Borrowing Hydrogen) | Acyl hydrazides, Alcohols | Synthesis of N-alkylated analogues | organic-chemistry.org |
| Copper Iodide (CuI) | N-Arylation | Hydrazides, Aryl iodides | Synthesis of N-aryl analogues | organic-chemistry.org |
| Gold (Au) Catalyst | Hydrohydrazidation | Hydrazides, Alkynes | Reaction with alkyne-containing molecules to form hydrazones | organic-chemistry.org |
Organocatalytic Transformations for this compound Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a complementary approach to metal-based catalysis, avoiding potential metal contamination in the final products. These methods are integral in asymmetric synthesis and the construction of complex molecular architectures. For hydrazides, organocatalysis can be employed in multicomponent reactions (MCRs) and cascade sequences to rapidly build molecular diversity.
While specific organocatalytic syntheses of this compound are not detailed in the literature, general principles can be applied. For example, hydrazides can participate as nucleophiles in a variety of organocatalytic transformations:
Asymmetric Multicomponent Reactions : Chiral Brønsted acids have been used to catalyze asymmetric Ugi-type reactions where hydrazides replace the traditional amine component. rsc.org This reaction involves the in-situ generation of acyclic azomethine imines, which then react with isocyanides and other components to form chiral heterocyclic compounds. rsc.org
Domino Reactions : Organocatalysts can initiate domino reactions involving hydrazides. For instance, the reaction of α,β-unsaturated aldehydes and α-carbonyl oximes catalyzed by a secondary amine can produce N-hydroxy pyrroles through a domino Michael addition/aldol condensation sequence. nih.gov Hydrazides can act as competent nucleophiles in similar cascade reactions. nih.gov
Paal-Knorr Cyclo-condensation : Saccharin, a simple organic molecule, has been shown to catalyze the Paal-Knorr synthesis of N-substituted pyrroles from diones and hydrazides. nih.gov This reaction is noted for being environmentally safe and utilizing a reusable catalyst. nih.gov
These examples demonstrate that the hydrazide functional group of this compound can be a handle for constructing more complex molecules, such as heterocycles, through organocatalytic pathways.
Table 2: Examples of Organocatalytic Transformations Involving Hydrazides
| Catalyst Type | Reaction | Reactants | Product Type | Ref |
|---|---|---|---|---|
| Chiral Brønsted Acid | Asymmetric Ugi-type Reaction | Hydrazides, Aldehydes, Isocyanides | Chiral Heterocycles | rsc.org |
| Saccharin | Paal-Knorr Cyclo-condensation | Hexane-2,5-dione, Aromatic hydrazides | N-substituted Pyrroles | nih.gov |
| Secondary Amine (e.g., Proline derivative) | Domino Michael/Aldol Reaction | α,β-Unsaturated Aldehydes, Oximes | N-hydroxy Pyrroles | nih.gov |
Solid-Phase Synthesis Methodologies for Hydrazide Libraries
Solid-phase synthesis is a powerful technique for the rapid generation of large collections of related compounds, known as libraries, which are invaluable for drug discovery and material science. nih.gov This methodology involves attaching a starting material to a solid support (resin) and performing sequential chemical modifications, with the final product being cleaved from the support at the end of the synthesis. core.ac.uk
The synthesis of hydrazide libraries, including potential analogues of this compound, can be efficiently achieved using this approach. nih.govnih.gov A common strategy involves:
Attachment to Resin : An appropriate starting material is anchored to a solid support via a linker. For hydrazide synthesis, linkers that can release the C-terminal hydrazide upon cleavage are required. google.com Photolabile linkers, such as those based on the o-nitroveratryl group, allow for the release of hydrazide derivatives under UV irradiation, a method that is orthogonal to many standard protecting groups used in peptide synthesis. google.com
Iterative Synthesis : The resin-bound molecule is subjected to a series of reactions to build the desired structure. The "submonomer approach" is often used, where the growing chain is functionalized (e.g., by bromoacetylation) and then reacted with various amines or other nucleophiles to introduce diversity. nih.gov
Cleavage : The final compound is cleaved from the solid support. Safety-catch linkers are particularly useful as they remain stable throughout the synthesis and require a distinct activation step before cleavage, allowing for the generation of diverse C-terminal functionalities like hydrazides. semanticscholar.org
This methodology enables the creation of libraries of this compound analogues by varying substituents on the aliphatic chain or by modifying the hydrazide group itself, facilitating structure-activity relationship (SAR) studies. core.ac.ukmit.edu
Table 3: General Scheme for Solid-Phase Synthesis of a Hydrazide Analogue Library
| Step | Description | Key Reagents/Components | Purpose |
|---|---|---|---|
| 1. Anchoring | Covalent attachment of a precursor molecule. | Solid support (e.g., Wang resin), Linker (e.g., photolabile or safety-catch linker), Carboxylic acid precursor. | Immobilize the starting material for iterative synthesis. |
| 2. Deprotection | Removal of a temporary protecting group to expose a reactive site. | Piperidine in DMF (for Fmoc group). | Prepare for the next coupling step. |
| 3. Coupling/Diversification | Addition of the next building block or modifying reagent. | Activated amino acids, Bromoacetic acid followed by amines. | Elongate the molecular chain and introduce diversity. |
| 4. Cleavage | Release of the final compound from the solid support. | UV light (for photolabile linkers), Specific chemical reagent (for safety-catch linkers). | Isolate the purified final product. |
Exploration of Continuous Flow Synthesis for Scalability
Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. stolichem.comeuropa.eu In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. osti.govacs.org
The synthesis of acid hydrazides is well-suited to continuous flow processes. osti.govacs.org A concise methodology has been developed for the synthesis of various acid hydrazides from their corresponding carboxylic acids. acs.org This typically involves a two-module system:
Esterification Module : The carboxylic acid (e.g., undec-10-enoic acid) is first converted to an activated ester in the first module.
Hydrazinolysis Module : The crude ester stream is then mixed with a solution of hydrazine hydrate and passed through a heated reactor coil to form the hydrazide. osti.govacs.org
Table 4: Representative Parameters for Continuous Flow Synthesis of an Aliphatic Dihydrazide
| Parameter | Module 1 (Esterification) | Module 2 (Hydrazinolysis) | Ref |
|---|---|---|---|
| Reagents | Azelaic acid, Methanol, H₂SO₄ | Crude ester stream, Hydrazine hydrate in Methanol | osti.govacs.org |
| Flow Rate | 1 mL/min | 1 mL/min (hydrazine solution) | osti.govacs.org |
| Reactor Temperature | Not specified (cooled before Module 2) | 135 °C | osti.govacs.org |
| Residence Time (t_R) | 0.25 min (cooling) | 13.2 minutes | osti.govacs.org |
| Overall Yield | 86% | 86% | osti.govacs.org |
| Product Output | 22 g/hour | 22 g/hour | osti.govacs.org |
Mechanistic Investigations and Reactivity Profiles of Undec 10 Enohydrazide
Elucidation of Reaction Mechanisms Involving the Hydrazide Functional Group
The hydrazide functional group (-CONHNH₂) is a versatile reactive center, primarily known for its nucleophilic character. Its most characteristic reaction is the condensation with aldehydes and ketones to form acylhydrazones. This reaction is of significant importance in bioconjugation and dynamic combinatorial chemistry. nih.govnih.gov
The mechanism of hydrazone formation is well-established and proceeds via a two-step process involving a tetrahedral intermediate. The reaction is typically acid-catalyzed. acs.org In the first step, the nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, leading to the formation of a zwitterionic tetrahedral intermediate. This is followed by proton transfer and subsequent dehydration to yield the stable hydrazone product. The rate of this reaction is pH-dependent, with optimal rates often observed in a slightly acidic medium (pH 4-6) which facilitates both the protonation of the carbonyl group, enhancing its electrophilicity, and the dehydration of the intermediate. nih.gov
Beyond simple condensation, the hydrazide moiety can participate in more complex reaction cascades. For instance, the hydrazone intermediate formed from the reaction of Undec-10-enohydrazide with a carbonyl compound can be a substrate for the Wolff-Kishner reduction. Under basic conditions and high temperatures, the hydrazone is converted to an alkane through the elimination of nitrogen gas. The mechanism involves the deprotonation of the hydrazone to form a resonance-stabilized anion, followed by protonation and a second deprotonation which leads to the expulsion of dinitrogen and the formation of a carbanion, which is then protonated. libretexts.org
Hydrazides can also be synthesized from amides via hydrazinolysis, a reaction that can be accelerated by ammonium (B1175870) salts. researchgate.net Furthermore, acyl hydrazides can be generated from acylsilanes through a visible-light-mediated process involving a Current time information in Bangalore, IN.rsc.org-Brook rearrangement to form nucleophilic siloxycarbenes. organic-chemistry.org These synthetic routes highlight the accessibility and derivatization potential of the hydrazide group.
Role of the Terminal Alkene Moiety in Directed Reactivity
The terminal alkene group in this compound offers a site for a variety of addition and cyclization reactions. A key aspect of its reactivity is the potential for the hydrazide group to act as an internal nucleophile or directing group, influencing the regioselectivity and stereoselectivity of reactions at the C=C double bond. This phenomenon is known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orglibretexts.org
NGP by the hydrazide can facilitate intramolecular cyclization reactions. For example, in the presence of a suitable catalyst or under specific reaction conditions, the nitrogen of the hydrazide can attack the terminal alkene in an intramolecular fashion. This can lead to the formation of nitrogen-containing heterocycles such as pyrazolines or diazepines. ntu.edu.sgorganic-chemistry.orgrsc.org The regioselectivity of such cyclizations is often governed by the formation of the most stable cyclic intermediate, typically a five- or six-membered ring. For instance, the reaction of α,β-unsaturated hydrazones can lead to pyrazoline derivatives through an intramolecular hydroamination process. ntu.edu.sg
The amide functionality within the hydrazide group can also act as a directing group in transition-metal-catalyzed reactions. For example, in palladium-catalyzed hydroamination of alkenes, an amide directing group can coordinate to the metal center, leading to a specific regiochemical outcome, often favoring the anti-Markovnikov product. researchgate.netacs.org This directing effect is crucial for achieving high selectivity in the functionalization of the terminal alkene of this compound.
Furthermore, the terminal alkene can undergo standard electrophilic addition reactions. However, the presence of the distant hydrazide group could potentially influence the stability of carbocation intermediates formed during these reactions through long-range electronic effects or conformational preferences. msu.edu
Nucleophilic and Electrophilic Activation of this compound
Nucleophilic Activation:
The primary site of nucleophilic character in this compound is the terminal amino group of the hydrazide moiety. Acyl hydrazides are known to be superior nucleophiles compared to simple amines, a phenomenon often referred to as the "alpha effect". nih.gov This enhanced nucleophilicity is particularly pronounced at acidic pH, where the pKa of the hydrazide allows it to remain largely unprotonated and therefore reactive, while other nucleophiles in a biological system might be protonated and rendered unreactive. rsc.org This property is exploited in selective chemical modifications of biomolecules. rsc.org The nucleophilicity of the hydrazide can be further tuned by substituents on the acyl group.
Electrophilic Activation:
The terminal alkene serves as the primary site for electrophilic activation. The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. Standard electrophilic addition reactions, such as halogenation, hydrohalogenation, and hydration, can be expected to occur at this site. The mechanism typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. savemyexams.com The regioselectivity of these additions follows Markovnikov's rule in the absence of directing effects or radical initiators.
The molecule as a whole can be activated under different conditions. For instance, the hydrazide can be oxidized to an acyl radical, which can then participate in further reactions. Similarly, the alkene can be activated by transition metal catalysts for a variety of cross-coupling and addition reactions.
Kinetic and Thermodynamic Studies of this compound Transformations
Kinetics:
| Reaction Type | Influencing Factors | Typical Rate Constants (for analogous systems) |
| Hydrazone Formation | pH, Catalyst (e.g., aniline), Electronic effects of substituents | 2–20 M⁻¹sec⁻¹ nih.gov |
| Oligonucleotide Ligation via Hydrazone Formation | Nature of aldehyde (aromatic vs. aliphatic) | ~0.1 M⁻¹s⁻¹ nih.gov |
| Aza-Michael Addition | Temperature, Solvent, Steric hindrance | Varies with conversion, mono-addition faster than bis-addition nih.gov |
Thermodynamics:
The formation of acylhydrazones is generally a reversible process, and the position of the equilibrium is described by the stability constant (K). Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (TΔS) for the formation of hydrazones have been determined for some systems using techniques like calorimetry. researchgate.net The stability of the hydrazone bond is crucial for its application in dynamic combinatorial libraries, where reversible bond formation allows for thermodynamic selection of the most stable products. redalyc.org The decomposition of hydrazine (B178648) and its derivatives is an exothermic process, a thermodynamic property that is exploited in its use as a propellant. pan.plnasa.gov
| Hydrazone System | pH | log K | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Pyridoxal-5-phosphate with 2-methylfuran-3-carbohydrazide | 6.6 | 3.64 | -35.6 | -14.8 |
| Pyridoxal-5-phosphate with thiophene-3-carbohydrazide | 6.6 | 3.55 | -34.4 | -14.1 |
Table based on data for analogous systems. researchgate.net
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of molecules like this compound. wikipedia.orgresearchgate.net These methods provide detailed insights into transition state structures, reaction energy profiles, and the non-covalent interactions that govern reactivity and selectivity. rsc.orgresearchgate.net
For the hydrazide functional group, computational studies have been used to:
Model the mechanism of hydrazone formation: DFT calculations have helped to map the potential energy surface for the reaction of hydrazides with carbonyls, confirming the stepwise mechanism involving a tetrahedral intermediate and identifying the rate-determining step. acs.orgljmu.ac.uk
Investigate the role of catalysts: Computational models can explain how catalysts like aniline (B41778) accelerate hydrazone exchange by stabilizing transition states through hydrogen bonding. ljmu.ac.uk
Predict reactivity: DFT calculations have been employed to understand the electronic properties of hydrazides and how they influence their nucleophilicity and reactivity in various transformations, such as in dehydrogenative coupling reactions catalyzed by ruthenium pincer complexes. acs.orgorganic-chemistry.org
For the terminal alkene and its interplay with the hydrazide, computational approaches can:
Elucidate mechanisms of intramolecular reactions: DFT calculations have been used to study the intramolecular hydroamination of alkenyl N-arylhydrazones, revealing the energetic favorability of pathways leading to cyclic products. ntu.edu.sg
Explain regioselectivity and stereoselectivity: By calculating the energies of different transition states, computational methods can predict and rationalize the observed regio- and stereochemical outcomes in reactions such as the palladium-catalyzed hydroamination of alkenes directed by an amide group. researchgate.net
Analyze neighboring group participation: The stabilizing effect of a neighboring π-system, such as the alkene in this compound, on a developing positive charge at a reaction center can be quantified through computational analysis. msu.edu
Computational studies provide a molecular-level understanding that complements experimental findings and guides the design of new reactions and catalysts for bifunctional molecules like this compound. wikipedia.org
Applications of Undec 10 Enohydrazide in Advanced Organic Synthesis
Undec-10-enohydrazide as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from its two distinct reactive sites: the nucleophilic hydrazide group (-CONHNH₂) and the terminal carbon-carbon double bond (-CH=CH₂). nih.gov The hydrazide functional group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form stable hydrazones, which are themselves important intermediates for further molecular elaboration. smolecule.com This reactivity is fundamental to the construction of many nitrogen-containing heterocycles.
Simultaneously, the undec-10-enyl chain provides a site for a wide array of alkene chemistries. This includes addition reactions, oxidative cleavage, and polymerization. The presence of both of these functional groups in a single molecule allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains available for subsequent transformations. This versatility makes this compound a strategic component in multi-step synthetic pathways aimed at producing complex target molecules. smolecule.com
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to these scaffolds is a primary focus of organic chemistry. frontiersin.orgresearchgate.net this compound serves as an excellent starting material for various nitrogen-containing heterocycles, leveraging the reactivity of its hydrazide group.
The hydrazide moiety is a direct precursor to both pyrazole (B372694) and 1,3,4-oxadiazole (B1194373) rings.
Pyrazoles: The Knorr pyrazole synthesis and related methodologies represent the most classic routes to pyrazole rings, involving the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. beilstein-journals.orgmdpi.com In this context, this compound can act as the hydrazine component, reacting with various 1,3-diketones or their equivalents to yield N-1 substituted pyrazoles bearing the undecenyl side chain. The reaction proceeds through initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring. mdpi.comnih.gov
1,3,4-Oxadiazoles: Several established methods exist for converting acylhydrazides into 1,3,4-oxadiazoles. mdpi.comijper.org A common approach involves the dehydrative cyclization of an acylhydrazide with a carboxylic acid or its derivative. Alternatively, this compound can be reacted with carbon disulfide in the presence of a base, which leads to the formation of a 5-thiol-1,3,4-oxadiazole derivative. mdpi.commdpi.com Another powerful method is the oxidative cyclization of N-acylhydrazones, which can be formed in situ from the reaction of this compound with an aldehyde. organic-chemistry.org
| Target Heterocycle | Typical Co-Reagent(s) | Key Reaction Type |
| Pyrazole | 1,3-Diketone | Cyclocondensation |
| 1,3,4-Oxadiazole | Carboxylic Acid / Orthoester | Dehydrative Cyclization |
| 1,3,4-Oxadiazole | Carbon Disulfide | Cyclization |
| 1,3,4-Oxadiazole | Aldehyde, then Oxidant | Oxidative Cyclization |
The synthesis of thiazole (B1198619) derivatives from this compound typically involves its conversion into a thiosemicarbazide (B42300) or a related thio-functionalized intermediate. The celebrated Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. researchgate.netbepls.com A plausible pathway begins with the reaction of this compound with an isothiocyanate to produce an N,N'-disubstituted thiosemicarbazide. This intermediate can then undergo cyclocondensation with an appropriate α-haloketone to yield a highly substituted thiazole. nanobioletters.com Research has been conducted on N'-benzylidene-undec-10-enehydrazides as precursors for 2,4-disubstituted thiazoles, highlighting the role of this compound in accessing these important heterocyclic systems. japsonline.com
The rich chemistry of the hydrazide group extends to the synthesis of other heterocyclic systems, notably 1,2,4-triazoles. A well-documented route to 5-thiol-1,2,4-triazoles involves the initial reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide, followed by cyclization in an alkaline medium. mdpi.com Applying this to this compound would yield a 1,2,4-triazole (B32235) ring functionalized with both a thiol group and the undecenyl aliphatic chain. The versatility of hydrazides and their derived hydrazones makes them key building blocks for a wide array of nitrogen-containing heterocycles. frontiersin.orgrsc.org
Formation of Thiazole-Based Systems[6],
Role in the Synthesis of Macrocyclic and Oligomeric Architectures
The bifunctional nature of this compound makes it an intriguing candidate for the construction of larger, more complex molecular structures.
Macrocycles containing nitrogen atoms are of significant interest for their unique host-guest chemistry and biological applications. mdpi.com Dynamic covalent chemistry utilizing the reversible formation of N-acylhydrazones provides a powerful strategy for the template-free synthesis of macrocycles. rsc.org While this compound is a monohydrazide, its terminal alkene presents a handle for dimerization. For instance, olefin metathesis could link two molecules of this compound to create a C22-dihydrazide. This resulting dihydrazide could then undergo a [2+2] or [3+3] cyclocondensation reaction with a dialdehyde (B1249045) to form large macrocyclic architectures. rsc.org
For oligomeric structures, this compound can be envisioned as an A-B type monomer, where 'A' is the hydrazide and 'B' is the alkene. Stepwise synthesis could involve protecting one end while reacting the other, allowing for the controlled, sequential addition of monomer units to build up an oligomeric chain.
Precursor and Monomer Applications in Polymer Chemistry
The presence of a terminal vinyl group makes this compound a suitable monomer for addition polymerization. smolecule.com Free-radical polymerization could convert the monomer into a long-chain polymer with pendant acylhydrazide groups along the backbone.
The resulting functional polymer would be of significant interest for materials science applications. The hydrazide side chains can serve as reactive sites for post-polymerization modification. For example, they can be used for cross-linking the polymer chains by reacting with dialdehydes, thereby altering the material's mechanical and thermal properties. Alternatively, these reactive handles could be used to graft other molecules, such as bioactive compounds or fluorescent dyes, onto the polymer backbone, creating advanced functional materials.
Development of this compound-Derived Polymerization Initiators
While direct utilization of this compound as a polymerization initiator is not extensively documented, its functional groups offer clear synthetic pathways to established initiator classes, particularly for controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.netsigmaaldrich.com These methods are prized for their ability to produce polymers with well-defined molecular weights, narrow polydispersity, and complex architectures. magtech.com.cnugr.es
The synthesis of a custom initiator from this compound would embed its long aliphatic chain and terminal alkene into the resulting polymer, providing a site for subsequent modifications.
Atom Transfer Radical Polymerization (ATRP) Initiators:
An ATRP initiator can be conceptually synthesized from this compound through a two-step process. First, the hydrazide group can be reduced to the corresponding alcohol, 10-undecen-1-ol. This alcohol can then be esterified with an alkyl halide, such as 2-bromo-2-methylpropionyl bromide, to yield a functional ATRP initiator. berkeley.edusioc-journal.cn This resulting molecule combines the ATRP initiating site with the terminal alkene of the original undecenoyl structure, ready for further chemical transformation after polymerization.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents:
RAFT polymerization relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. sigmaaldrich.com A RAFT agent could be synthesized from a derivative of this compound. For instance, the corresponding undec-10-enoic acid can be converted into a suitable R-group for a RAFT agent. The synthesis of functional RAFT agents is a modular process, allowing for the incorporation of various chemical moieties. rsc.orgchemrxiv.org By attaching the undecenyl chain to the RAFT agent, this functionality would be precisely placed at the terminus of the polymer chain.
| Initiator Type | Proposed Synthetic Precursor from this compound | Key Reaction Step | Resulting Initiator Structure Feature |
|---|---|---|---|
| ATRP Initiator | 10-undecen-1-ol | Esterification with 2-bromo-2-methylpropionyl bromide | Terminal alkene and alkyl halide initiating group |
| RAFT Agent | Undec-10-enoic acid derivative | Attachment to a thiocarbonylthio core | Terminal alkene within the R-group of the CTA |
Incorporation into Polymer Backbones via Functional Group Transformations
The direct polymerization of this compound is challenging due to the nature of its functional groups. However, it can be chemically transformed into a polymerizable monomer. This strategy allows the undecenyl and hydrazide functionalities to be incorporated as side chains along a polymer backbone.
One plausible approach involves the reaction of the hydrazide group to attach a polymerizable moiety. For example, the hydrazide can be reacted with a monomer containing a reactive group, such as an isocyanate or an acyl chloride, which also bears a polymerizable group like a methacrylate (B99206) or a styrene. This creates a new, custom monomer derived from this compound.
Once this new functional monomer is synthesized, its terminal alkene can participate in polymerization reactions. Ziegler-Natta catalysts or metathesis polymerization, such as Acyclic Diene Metathesis (ADMET), could be employed to polymerize the terminal double bond, thereby incorporating the entire this compound-derived structure into the polymer backbone. Research on the polymerization of esters of 10-undecenoic acid has shown that high molecular weight polymers can be achieved using transition metal initiating systems, suggesting a viable route for related monomers. researchgate.net
| Monomer Synthesis Strategy | Polymerization Method | Resulting Polymer Feature |
|---|---|---|
| React hydrazide with methacryloyl chloride | Free Radical Polymerization | Pendant side chains with terminal alkene and internal amide-like linkage |
| Direct use of the terminal alkene | ADMET or Ziegler-Natta Polymerization | Polyethylene-like backbone with pendant acylhydrazide groups |
Post-Polymerization Functionalization Utilizing the Alkene and Hydrazide Moieties
Post-polymerization modification (PPM) is a powerful strategy for creating functional polymers by chemically altering a precursor polymer. researchgate.netacs.org A polymer that has successfully incorporated this compound, either as a side chain or as an end group, possesses two distinct reactive handles for PPM: the terminal alkene and the hydrazide group. wiley-vch.de This dual functionality allows for orthogonal or sequential modifications, leading to complex and highly functional materials.
Functionalization of the Alkene Group:
The terminal double bond is susceptible to a variety of addition reactions. One of the most efficient and widely used is the thiol-ene reaction. wiley-vch.de Under UV irradiation or with a radical initiator, a thiol-containing molecule can be quantitatively added across the double bond in an anti-Markovnikov fashion. nih.govmdpi.com This method is highly versatile, allowing for the introduction of a wide array of functionalities, including carboxylic acids, amines, and fluorescent tags, depending on the structure of the chosen thiol. umd.eduresearchgate.net Studies on high molecular weight block copolymers have demonstrated that thiol-ene reactions can achieve high degrees of functionalization, although conditions must be optimized to avoid cross-linking. umd.edu
Functionalization of the Hydrazide Group:
The hydrazide moiety is a nucleophilic group that readily reacts with aldehydes and ketones to form stable hydrazone linkages. researchgate.net This reaction is often rapid, chemoselective, and can be performed under mild, often aqueous, conditions, which is advantageous for biological applications. researchgate.net By treating a hydrazide-containing polymer with various aldehydes or ketones, a diverse library of functional polymers can be generated from a single precursor scaffold. researchgate.net The pH-sensitivity of the hydrazone bond can also be exploited for creating stimuli-responsive materials.
The combination of these two modification strategies on a single polymer derived from this compound could lead to the development of multifunctional materials with precisely controlled chemical compositions and properties.
| Functional Group | Reaction Type | Reagent Example | Resulting Functionality | Reference |
|---|---|---|---|---|
| Alkene | Thiol-Ene Reaction | Thioglycolic Acid | Carboxylic Acid | mdpi.com |
| Alkene | Thiol-Ene Reaction | Cysteamine | Primary Amine | umd.edu |
| Hydrazide | Hydrazone Formation | Benzaldehyde | Phenylhydrazone | researchgate.net |
| Hydrazide | Hydrazone Formation | Pyrenecarboxaldehyde | Fluorescent Pyrene Tag | researchgate.net |
Supramolecular Chemistry and Molecular Recognition of Undec 10 Enohydrazide Derivatives
Advanced Spectroscopic Characterization of Supramolecular Architectures (e.g., NMR, X-ray Crystallography)
There are no published NMR or X-ray crystallography studies focused on the supramolecular structures of this compound.
Further research would be necessary to investigate the potential of this compound and its derivatives in the field of supramolecular chemistry.
Biological and Biomedical Explorations of Undec 10 Enohydrazide Derivatives
Rational Design and Synthesis of Bioactive Undec-10-enohydrazide Analogues in Medicinal Chemistry
The rational design of bioactive molecules is a cornerstone of modern medicinal chemistry, aiming to create novel compounds with specific pharmacological actions. rsc.org For this compound derivatives, this process would leverage the known chemical features of the parent molecule: the hydrazide functional group (-CONHNH2) and the terminal alkene group (C=C) on the eleven-carbon chain.
The synthesis of this compound itself typically starts from undec-10-enoic acid, which is then reacted with hydrazine (B178648). smolecule.com The resulting this compound serves as a versatile starting material for creating a library of analogues. The hydrazide moiety is particularly reactive and can undergo condensation reactions with a wide array of aldehydes and ketones to form hydrazone derivatives. smolecule.com This reaction is a common and straightforward method for generating structural diversity. The terminal double bond also offers a site for chemical modification, allowing for the introduction of various functional groups through reactions like addition or oxidation, further expanding the range of possible derivatives.
The design of these analogues would be guided by structure-activity relationship (SAR) studies, where the goal is to correlate specific structural features with biological effects. By systematically modifying the structure of this compound—for instance, by introducing different aromatic or heterocyclic rings through the hydrazone linkage—researchers could aim to enhance potency, selectivity, and pharmacokinetic properties. However, specific and detailed research outlining the rational design and synthesis of a broad portfolio of this compound analogues for medicinal chemistry applications is not extensively documented in the available literature.
Investigation of Specific Biological Activities
The hydrazide and hydrazone scaffolds are present in numerous compounds with a wide spectrum of biological activities. mdpi.com Consequently, derivatives of this compound are hypothesized to possess various pharmacological properties, as detailed in the following subsections. It must be reiterated that specific experimental data for derivatives of this compound are scarce.
Antimicrobial Efficacy (Antibacterial and Antifungal Spectrum)
Compounds containing a hydrazide group are known to exhibit a range of antimicrobial effects. smolecule.com Preliminary studies suggest that this compound itself may have antibacterial properties. smolecule.com The proposed mechanism for its antimicrobial action involves interaction with the bacterial cell membrane. smolecule.com
Derivatives of this compound, particularly its hydrazone analogues, could be expected to possess antimicrobial activity. The introduction of various substituents, especially aromatic and heterocyclic moieties, onto the hydrazide backbone is a common strategy in medicinal chemistry to enhance antimicrobial potency. ekb.eg These modifications can influence the lipophilicity of the molecule, its ability to chelate metal ions essential for microbial enzymes, or its interaction with specific biological targets within the microbial cell. For instance, the formation of hydrazones with different aldehydes could lead to compounds with varying degrees of efficacy against a spectrum of bacterial and fungal pathogens. Despite this potential, comprehensive studies detailing the antibacterial and antifungal spectrum of a series of this compound derivatives, including minimum inhibitory concentration (MIC) values against various strains, are not readily found in the scientific literature.
Antioxidant Properties and Radical Scavenging Capabilities
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. frontiersin.org Antioxidant compounds can mitigate this damage by neutralizing free radicals. The hydrazide functional group is known to contribute to the antioxidant and radical scavenging properties of many compounds. nih.govmdpi.com
Theoretically, this compound and its derivatives could act as antioxidants. The nitrogen atoms of the hydrazide group can donate electrons, and the hydrogen atoms can be donated to scavenge free radicals, which is a key mechanism of antioxidant action. nih.gov The synthesis of derivatives, for example by introducing phenolic groups, could significantly enhance these properties, as phenolic compounds are well-known for their potent antioxidant activity. frontiersin.org Standard assays to evaluate such properties include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov However, at present, there is a lack of specific published research that has systematically evaluated the antioxidant and radical scavenging capabilities of this compound derivatives.
Due to the lack of specific research data, no data table on the antioxidant properties of this compound derivatives can be provided.
Antiproliferative and Anticancer Potency Against Cell Lines
The search for novel anticancer agents is a major focus of pharmaceutical research. Many heterocyclic compounds, including those with hydrazide and hydrazone structures, have been investigated for their ability to inhibit the growth of cancer cells. rsc.orgptfarm.pl These compounds can exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, or inhibiting key enzymes involved in cancer progression.
Given the structural similarities to other known antiproliferative agents, it is plausible that derivatives of this compound could exhibit anticancer activity. The long aliphatic chain of the undecenoyl moiety could influence membrane interactions, while modifications at the hydrazide group could be tailored to target specific proteins or DNA. rsc.org Evaluation of such potential would involve screening these derivatives against a panel of human cancer cell lines (e.g., breast, lung, colon cancer cell lines) to determine their cytotoxic and antiproliferative effects, typically reported as IC50 values (the concentration required to inhibit 50% of cell growth). nih.gov Despite this therapeutic potential, there is no significant body of research available that specifically documents the synthesis and evaluation of this compound derivatives for their anticancer potency.
Due to the absence of specific experimental data, a data table detailing the antiproliferative potency of this compound derivatives against various cell lines cannot be compiled.
Enzyme Inhibition Profiles and Mechanisms
Enzyme inhibitors are crucial in treating many diseases. The hydrazide and hydrazone functionalities are known to be present in various enzyme inhibitors. mdpi.com For example, some hydrazide-containing compounds are known to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. mdpi.com
Antiviral Activity Assessments
There is a continuous need for new antiviral agents to combat viral infections. openmedicinalchemistryjournal.com Various classes of heterocyclic compounds, including those containing nitrogen, have been explored for their antiviral properties. jmchemsci.com Some hydrazone derivatives have been reported to possess antiviral activity against a range of viruses.
It is conceivable that certain derivatives of this compound could be endowed with antiviral properties. The design of such compounds might involve creating analogues that mimic natural substrates required for viral replication or that can interfere with viral entry into host cells or viral assembly. nih.gov Antiviral activity is typically assessed in cell-based assays where the ability of a compound to inhibit the replication of a specific virus (e.g., influenza virus, herpes simplex virus, or human immunodeficiency virus) is measured. nih.govmdpi.com To date, there is no specific research that has reported on the assessment of this compound derivatives for antiviral activity.
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For derivatives of this compound, SAR analyses have been crucial in identifying the chemical features that govern their antimicrobial potency. Research has focused on correlating structural modifications of the this compound scaffold with changes in antibacterial and antifungal activities. innovareacademics.in
The core structure of this compound consists of a long aliphatic chain with a terminal double bond and a hydrazide functional group (-CONHNH2). This scaffold provides a versatile platform for chemical derivatization, primarily at the terminal amine of the hydrazide moiety. smolecule.com Studies involving the synthesis of hydrazide-hydrazone and azetidinone derivatives have provided significant insights into their SAR. innovareacademics.in
For antibacterial activity, particularly against Gram-negative bacteria like E. coli, the nature of the substituent on the hydrazone moiety plays a critical role. It has been observed that the introduction of a benzylidine group bearing electron-donating substituents, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, enhances antibacterial efficacy. For instance, a derivative featuring a benzylidine moiety with methoxy groups at the meta and para positions of the phenyl ring was identified as a particularly potent antibacterial agent. innovareacademics.in This suggests that increased electron density on the aromatic ring is favorable for activity against this class of bacteria. innovareacademics.in
Conversely, for antifungal activity against pathogens like Aspergillus fumigatus, the electronic requirements appear to be different. SAR studies on a series of 2-azetidinone derivatives of this compound revealed that the presence of electron-withdrawing groups on the phenyl ring at the 2-position of the azetidinone core is crucial for potent antifungal effects. Specifically, derivatives containing substituents like a nitro group (-NO2) or fluorine (-F) on the phenyl ring demonstrated superior activity. A compound with a 3-chloro-2-(3-fluorophenyl)-4-oxoazetidine moiety was noted for its significant antifungal potency. innovareacademics.in
The long C10 aliphatic chain is also a key contributor to the biological activity, likely by influencing the lipophilicity of the molecules, which facilitates their passage through microbial cell membranes. innovareacademics.inacgpubs.org The terminal double bond offers a site for further chemical modification, though its direct contribution to the SAR of the hydrazide derivatives has been less explored compared to the modifications at the hydrazide headgroup.
Table 1: Structure-Activity Relationship of this compound Derivatives
| Structural Modification | Target Organism Class | Effect on Bioactivity | Key Substituents |
|---|---|---|---|
| Introduction of benzylidine moiety with electron-donating groups | Antibacterial (E. coli) | Increased Potency | -OCH3, -OH |
| Introduction of 2-azetidinone moiety with electron-withdrawing groups | Antifungal (A. fumigatus) | Increased Potency | -NO2, -F |
| Long aliphatic undecene chain | General Antimicrobial | Essential for Lipophilicity | C10H19 |
This table summarizes key findings from SAR studies on this compound derivatives, highlighting the influence of specific structural features on their biological activity against different classes of microbes. innovareacademics.in
In Silico Studies: Molecular Docking and Ligand-Receptor Interaction Analysis
In silico techniques, particularly molecular docking, provide powerful tools for elucidating the potential mechanisms of action of bioactive compounds by simulating their interaction with biological targets at a molecular level. mdpi.com For this compound derivatives, molecular docking studies have been employed to understand the binding modes within the active sites of key microbial enzymes, thereby rationalizing the observed SAR data and guiding the design of more potent inhibitors. innovareacademics.in
A primary target explored for the antibacterial activity of these compounds is β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis. innovareacademics.in Docking studies of this compound derivatives into the active site of FabH have revealed specific and crucial molecular interactions that contribute to their inhibitory potential. innovareacademics.in
The analysis indicates that the long aliphatic side chain of the this compound scaffold plays a vital role in binding. It inserts deeply into a hydrophobic pocket within the FabH active site, establishing significant hydrophobic interactions with the surrounding amino acid residues. This interaction anchors the molecule in the active site and is a critical determinant of binding affinity. innovareacademics.in
Furthermore, the hydrazide moiety itself is key to the interaction, acting as a hydrogen bond donor and acceptor. The nitrogen atoms of the hydrazide group are predicted to form crucial hydrogen bonds with the side chains of specific amino acid residues, such as Ala246 and Asn247. These hydrogen bonds help to orient the inhibitor correctly within the active site and contribute significantly to the stability of the ligand-receptor complex. innovareacademics.in
The substituents on the derivative also form specific interactions that correlate with the SAR findings. For example, in the highly active antibacterial derivative with meta- and para-methoxybenzylidine groups, the methoxy groups were found to form additional hydrogen bonds. The para-methoxy group can interact with the side chain of Arg36, while the meta-methoxy group may form a hydrogen bond with a water molecule within the active site, further stabilizing the complex. innovareacademics.in These detailed interaction analyses provide a structural basis for why certain substitutions lead to enhanced biological activity.
Table 2: Molecular Docking Interactions of an this compound Derivative with FabH
| Ligand Moiety | Receptor (FabH) Residue/Component | Type of Interaction |
|---|---|---|
| Aliphatic Side Chain | Hydrophobic Pocket | Hydrophobic Interaction |
| Hydrazide N-atoms | Ala246, Asn247 | Hydrogen Bonding |
| p-Methoxy Group | Arg36 | Hydrogen Bonding |
| m-Methoxy Group | Water Molecule | Hydrogen Bonding |
This table details the predicted binding interactions of a potent this compound derivative within the active site of the bacterial enzyme FabH, as determined by molecular docking studies. innovareacademics.in
Computational Chemistry and Molecular Modeling of Undec 10 Enohydrazide
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the electronic properties of a molecule. uib.noornl.gov These first-principles methods provide data on electron distribution, orbital energies, and reactivity, which are crucial for predicting how Undec-10-enohydrazide will behave in chemical reactions. ornl.govmcmaster.ca
Electronic Structure and Properties: Methods like Density Functional Theory (DFT) are commonly employed to study hydrazide derivatives. chemsociety.org.ng For a molecule like this compound, DFT calculations can determine key electronic parameters that govern its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org
Other calculated properties include the electrophilicity index (ω), which measures a molecule's ability to accept electrons, and various thermodynamic properties. scirp.orgchemrxiv.org For this compound, the terminal alkene group (C=C) and the hydrazide moiety (-CONHNH2) are the primary sites of reactivity. QM calculations can precisely map the electron density, highlighting the nucleophilic and electrophilic centers within the molecule. For instance, studies on similar terminal alkenes use QM to understand their reactivity in reactions like electrophilic iodination. rsc.orgresearchgate.net
Reactivity Predictions: In a study of this compound derivatives, researchers performed geometry optimization using the semiempirical PM3 method after initial pre-optimization with a molecular mechanics force field (MM+). innovareacademics.in Such calculations are essential for finding the most stable three-dimensional structure of the molecule before predicting its properties. innovareacademics.in More rigorous studies on related hydrazone derivatives have utilized DFT methods such as B3LYP and M05-2X with a 6-311G(d,p) basis set to analyze electronic parameters and predict stability and antioxidant properties. scirp.org These calculations can model reaction mechanisms and transition states, providing a theoretical basis for observed chemical behavior. uib.no
Table 1: Representative Quantum Mechanical Descriptors for Hydrazide Derivatives
This table shows typical electronic properties calculated using quantum mechanical methods for hydrazide-containing compounds, which are indicative of their chemical reactivity and stability. Data is generalized from studies on hydrazide and hydrazone derivatives. scirp.orgekb.eg
| Quantum Descriptor | Definition | Significance for this compound |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons (nucleophilicity). The hydrazide and alkene moieties are key contributors. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates the ability to accept electrons (electrophilicity). Important for reactions involving the carbonyl group. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability. |
| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires additional electronic charge. | Quantifies the global electrophilic nature of the molecule. chemrxiv.org |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions, particularly the polar hydrazide head. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While QM methods are excellent for electronic properties, they are computationally expensive for large systems or for simulating molecular motion over time. ornl.gov Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics (force fields) to model the movement of atoms in a molecule over time. nih.gov This is particularly useful for a flexible molecule like this compound, which has a long, non-polar aliphatic tail and a polar hydrazide head.
Conformational Analysis: MD simulations can explore the vast conformational space of this compound to identify its most stable and frequently occurring shapes (conformers). mun.ca The long undecenyl chain can adopt numerous conformations, and the rotation around the C-N amide bond in the hydrazide group can lead to different isomers (e.g., E/Z conformers). nih.gov Studies on similar hydrazide-hydrazone derivatives have used MD simulations and NMR spectroscopy to investigate these conformational properties. nih.gov By simulating the molecule in an explicit solvent like water, MD can reveal how interactions with the solvent influence the molecule's shape, for instance, whether the aliphatic tail folds or remains extended. mdpi.com Simulation timescales for such analyses often need to be in the range of hundreds of nanoseconds to ensure adequate sampling of conformational space. researchgate.netmdpi.com
Intermolecular Interactions: MD simulations are also crucial for studying how this compound molecules interact with each other or with other molecules. grafiati.com These simulations can model the formation of hydrogen bonds involving the hydrazide group's -NH and C=O functionalities, as well as the weaker van der Waals interactions between the hydrophobic alkyl chains. Understanding these interactions is the first step toward predicting how these molecules might aggregate or self-assemble in a given medium. nih.gov
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Chemoinformatics applies computational methods to analyze chemical information, often to develop predictive models for biological activity or physical properties. nih.govkode-solutions.net One of the most powerful tools in chemoinformatics is the Quantitative Structure-Activity/Property Relationship (QSAR/QSPR). mdpi.com QSAR/QSPR models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity or property. nih.goveu.org
QSAR Studies on Hydrazide Derivatives: Numerous QSAR studies have been performed on hydrazide derivatives to model activities such as antimicrobial, antitubercular, and antiviral effects. nih.govacs.orgnih.gov These studies calculate a range of "molecular descriptors" that numerically represent various aspects of a molecule's structure.
A key study was conducted specifically on a series of this compound derivatives to correlate their structure with antimicrobial activity. innovareacademics.in In this research, the following steps were taken:
Structure Generation and Optimization: The 3D structures of the derivatives were generated and their geometries were optimized using computational methods (MM+ followed by PM3). innovareacademics.in
Descriptor Calculation: Various physicochemical and topological descriptors were calculated for each optimized structure.
Model Development: Statistical methods, such as multiple linear regression (MLR), were used to build an equation linking the descriptors to the observed antimicrobial activity. innovareacademics.in
The study found that the Randic topology parameter (R), a descriptor related to molecular branching, was important in describing the antimicrobial activity of the synthesized derivatives. innovareacademics.in Other QSAR studies on hydrazides have identified the importance of topological parameters like molecular connectivity indices and shape indices. nih.gov These models provide valuable insights into the structural features required for a desired biological effect, guiding the design of new, more potent compounds. mdpi.com
Table 2: Common Descriptor Classes in Hydrazide QSAR Studies
This table summarizes the types of molecular descriptors frequently used in QSAR modeling of hydrazide compounds to predict their biological activities. innovareacademics.innih.govacs.org
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Topological | Randic Index (R), Kier's Shape Index (κα3), Molecular Connectivity Index (2χ) | Describes the atomic connectivity, size, and shape of the molecule. innovareacademics.innih.gov |
| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Describes the electronic distribution and reactivity. acs.orgnih.gov |
| Steric/Geometrical | Molecular Volume, Surface Area | Describes the 3D size and shape of the molecule. acs.orgnih.gov |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Describes properties like solubility and ability to cross cell membranes. ekb.egacs.org |
Predictive Simulations for Material Science Applications and Self-Assembly Behavior
The unique structure of this compound, combining a long hydrophobic tail with a polar hydrophilic head, makes it an amphiphilic molecule. acs.org Amphiphiles are the building blocks of many self-assembling systems, and predictive simulations are essential for understanding and designing new materials from these molecules. osti.govnih.gov
Simulating Self-Assembly: MD simulations, particularly coarse-grained MD where groups of atoms are represented as single particles, are well-suited to model the self-assembly of amphiphiles over longer time and length scales. nih.govrsc.org For this compound, simulations can predict how molecules in an aqueous environment will aggregate to minimize the unfavorable contact between the hydrophobic tails and water. tandfonline.com This can lead to the formation of various supramolecular structures such as micelles or vesicles. acs.orgtandfonline.com Simulation studies on similar nicotinic hydrazide-based amphiphiles have been used to investigate the self-assembly process and the shape of the resulting vesicles. tandfonline.com Subtle changes in molecular structure can lead to drastic changes in the final assembled morphology, a phenomenon that can be explored through simulation. rhhz.net
Designing New Materials: Predictive simulations are a cornerstone of modern computational materials science, enabling the rational design of materials with desired properties. osti.govfrontiersin.org The terminal alkene group in this compound offers a reactive site for polymerization. smolecule.com One could envision using simulations to predict how these molecules might first self-assemble and then be polymerized to create stabilized nanostructures or functional polymer films. Computational tools allow for the rapid screening of different molecular designs and assembly conditions, accelerating the discovery of novel materials without costly and time-consuming trial-and-error experiments. osti.govucsd.edu
Q & A
Q. What are the established synthetic routes for Undec-10-enohydrazide, and how are they validated?
this compound is typically synthesized via hydrazidation of undec-10-enoic acid derivatives. Common methods include refluxing the acid with hydrazine hydrate in ethanol under nitrogen. Validation involves spectroscopic characterization (e.g., H/C NMR, FT-IR) and elemental analysis. Researchers should compare spectral data with literature benchmarks and confirm purity via HPLC or melting point analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : To confirm hydrazide bond formation and assess molecular structure.
- FT-IR : To identify functional groups (e.g., C=O stretching at ~1650 cm).
- Mass spectrometry (MS) : For molecular weight verification. Researchers must document solvent effects, calibration standards, and baseline corrections to ensure reproducibility .
Q. How can researchers design a controlled experiment to study this compound’s reactivity?
- Independent variables : Temperature, solvent polarity, or catalyst concentration.
- Dependent variables : Reaction yield, byproduct formation.
- Controls : Use inert solvents (e.g., DMF) and replicate trials to minimize environmental variability. Statistical tools like ANOVA should be applied to assess significance .
Q. What are the best practices for literature reviews on this compound’s applications?
Use databases like SciFinder or Web of Science with keywords (e.g., "this compound + synthesis + application"). Filter results to peer-reviewed journals and prioritize recent studies (post-2020). Cross-reference citations to identify foundational work and unresolved gaps .
Advanced Research Questions
Q. How can contradictory data on this compound’s thermal stability be resolved?
Contradictions may arise from differing analytical methods (e.g., DSC vs. TGA). Researchers should:
Q. What statistical approaches are suitable for validating this compound’s bioactivity data?
- For dose-response studies : Nonlinear regression (e.g., Hill equation) to calculate EC.
- For comparative assays : Student’s t-test or Mann-Whitney U test, depending on data normality.
- For high-throughput screening : False discovery rate (FDR) correction to minimize Type I errors. Include confidence intervals and effect sizes in reporting .
Q. How can researchers optimize this compound’s solubility for pharmacological studies?
- Methodology : Use a factorial design to test co-solvents (e.g., PEG, cyclodextrins) and pH adjustments.
- Analysis : Measure solubility via UV-Vis spectrophotometry and model interactions using Hansen solubility parameters.
- Validation : Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Q. What strategies mitigate bias in this compound’s cytotoxicity assays?
- Blinding : Assign sample codes to prevent observer bias.
- Positive/Negative controls : Include known cytotoxic agents and vehicle-only treatments.
- Replication : Perform assays in triplicate across independent labs. Document all deviations from protocols in supplementary materials .
Q. How should researchers formulate hypotheses about this compound’s mechanism of action?
- Background : Review existing mechanisms of analogous hydrazides.
- Hypothesis : Use the PICO framework (Population, Intervention, Comparison, Outcome). Example: “this compound (Intervention) inhibits enzyme X (Outcome) in human fibroblasts (Population) more effectively than compound Y (Comparison).”
- Testing : Employ kinetic assays (e.g., Michaelis-Menten plots) and molecular docking simulations .
Q. What methodologies ensure reproducibility in this compound’s scale-up synthesis?
- Process Analytical Technology (PAT) : Use in-line FT-IR to monitor reaction progress.
- Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, cooling profile).
- Documentation : Provide detailed SOPs with hazard assessments and waste disposal protocols.
Share datasets in repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
